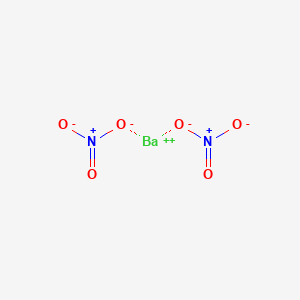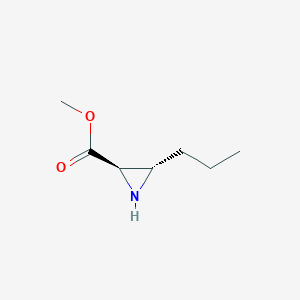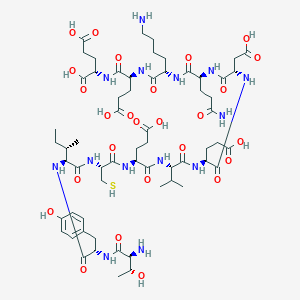
1,5-Hexadiene diepoxide
Descripción general
Descripción
1,5-Hexadiene diepoxide, also known as 1,2:5,6-Diepoxyhexane, is a clear colorless liquid . It has a molecular weight of 114.14 and its IUPAC name is 1,2-di (oxiran-2-yl)ethane . It is used as an intermediate in the preparation of the C13-22 fragment of amphidinolide T2 via nickel-catalyzed reductive coupling of alkyne and terminal epoxide .
Molecular Structure Analysis
The molecular formula of 1,5-Hexadiene diepoxide is C6H10O2 . The InChI code is 1S/C6H10O2/c1 (5-3-7-5)2-6-4-8-6/h5-6H,1-4H2 .
Chemical Reactions Analysis
1,5-Hexadiene diepoxide is used in the preparation of the C13-22 fragment of amphidinolide T2 via nickel-catalyzed reductive coupling of alkyne and terminal epoxide .
Physical And Chemical Properties Analysis
1,5-Hexadiene diepoxide is a clear colorless liquid . It has a boiling point of 188°C and a flash point of 63°C . The specific gravity is 1.03 (20/20) and the refractive index is 1.44 .
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Dimerization
1,5-Hexadiene diepoxide is used in catalytic processes such as the oxidative dimerization of propylene to hexadiene, primarily over thallium oxides (Trimm & Doerr, 1971). Similarly, dehydrodimerization of propylene using bismuth oxide as an oxidant leads to the production of 1,5-hexadiene (Swift, Bozik, & Ondrey, 1971).
Copolymerization
The compound is also important in the copolymerization of ethylene and 1,5-hexadiene under high pressure, catalyzed by zirconocene, which leads to the production of polymers with varied molecular weights and structures (Bergemann, Cropp, & Luft, 1997).
Chemical Reactions and Rearrangements
1,5-Hexadiene undergoes chemical reactions like the Cope rearrangement and 1,3-allylic rearrangements in the gas phase, leading to the formation of various cyclic compounds (Wolkoff & Holmes, 1982).
Adsorption Studies
Research on the adsorption of 1,5-hexadiene on aerosil (colloidal silica) shows that it is less strongly adsorbed than n-hexane and 1-hexene, which is attributed to the delocalization of its π-bonds reducing interaction energy with the surface (Alzamora, 1984).
Pyrolysis and Oxidation Studies
Studies on the pyrolysis and oxidation of 1,5-hexadiene highlight its role in forming resonantly stabilized radicals important for the formation of aromatics, as well as the effect of conditions like temperature on product distribution (Vermeire et al., 2017).
Hydrogenation and Polymerization
Selective reduction of 1,5-hexadiene to monoenes via hydrogen transfer reactions demonstrates its versatility in chemical transformations (Kašpar, Spogliarich, & Graziani, 1985). Additionally, its use in acyclic diene metathesis polymerization showcases its application in creating specific polymer structures (Wagener, Boncella, & Nel, 1991).
Photochemical Studies
Investigations into the photochemistry of 1,5-hexadiene derivatives like hexadien-3-ones reveal insights into wavelength-dependent selectivity in photochemical reactions (Dauben, Cogen, Ganzer, & Behar, 1991).
Membrane Transport and Catalysis
Studies show that 1,5-hexadiene can be involved in facilitated transport processes through Ag+-exchanged Nafion films, demonstrating its role in selective membrane permeability (Rábago, Bryant, Koval, & Noble, 1996). Furthermore, the compound plays a role in the selective hydrogenation of dienes on palladium catalysts, highlighting its utility in catalysis (Sales, Mendes, & Bozon-Verduraz, 2000).
Safety and Hazards
1,5-Hexadiene diepoxide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Mecanismo De Acción
Target of Action
1,5-Hexadiene diepoxide is a chemical compound with the molecular formula C6H10O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that diepoxides can react with a variety of nucleophiles, including water, alcohols, and amines . This suggests that 1,5-Hexadiene diepoxide may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
It has been used as an intermediate in the preparation of the c13-22 fragment of amphidinolide t2 via nickel-catalyzed reductive coupling of alkyne and terminal epoxide . This suggests that it may play a role in the synthesis of complex organic molecules.
Action Environment
1,5-Hexadiene diepoxide is typically stored under an inert atmosphere at temperatures between 2-8°C This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen
Propiedades
IUPAC Name |
2-[2-(oxiran-2-yl)ethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJFSXYVAKSPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940391 | |
| Record name | 1,2:5,6-Dianhydro-3,4-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Hexadiene diepoxide | |
CAS RN |
1888-89-7 | |
| Record name | 1,2:5,6-Diepoxyhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5,6-Diepoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Hexadiene diepoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2:5,6-Dianhydro-3,4-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:5,6-diepoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)






